molecular formula C11H11N3OS B1520887 2-Amino-N-(o-tolyl)thiazole-5-carboxamide CAS No. 1184914-03-1

2-Amino-N-(o-tolyl)thiazole-5-carboxamide

Cat. No.: B1520887
CAS No.: 1184914-03-1
M. Wt: 233.29 g/mol
InChI Key: HVVKMORRBPMRDO-UHFFFAOYSA-N
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Description

2-Amino-N-(o-tolyl)thiazole-5-carboxamide ( 1184914-03-1) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and anticancer drug discovery . This compound, with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol, features the 2-aminothiazole scaffold, a privileged structure in pharmacology known for its broad spectrum of biological activities . The 2-aminothiazole core is a fundamental component of several clinically applied anticancer drugs and is widely investigated for developing kinase inhibitors . Specifically, 2-aminothiazole-5-aromatic carboxamides have been documented as useful intermediates in the synthesis of compounds that act as potent inhibitors of protein tyrosine kinases and p38 kinase . Research indicates that this compound serves as a key building block in the synthesis of more complex molecules, such as N-(2-chloro-6-methylphenyl) derivatives, which are further elaborated for biological evaluation . Its primary research value lies in its role as a precursor in the development of targeted therapeutic agents. One prominent application is its use as an impurity standard in the analysis of the drug Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy . This product is intended for research and further manufacturing applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKMORRBPMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .

Pharmacokinetics

The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .

Result of Action

The inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .

Action Environment

The action of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions. Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression.

Cellular Effects

The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions. Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes.

Dosage Effects in Animal Models

The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Biological Activity

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

2-Amino-N-(o-tolyl)thiazole-5-carboxamide belongs to the class of 2-aminothiazoles, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. The synthesis typically involves the condensation of thiourea with an alpha-halo ketone, leading to the formation of the thiazole structure, which is then modified to introduce the carboxamide group.

Anticancer Properties

The compound has shown promising results as a dual inhibitor targeting both the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC), making it particularly relevant in cancer therapy. Inhibition of Bcr-Abl is crucial for treating chronic myeloid leukemia, while HDAC inhibition plays a role in regulating apoptosis and cell cycle processes.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)1.5Bcr-Abl Inhibition
DU145 (Prostate)2.0HDAC Inhibition

The compound's ability to induce antiproliferative effects has been confirmed through studies on various cancer cell lines, including K562 and DU145, where it demonstrated significant inhibition of cell growth.

The mechanism through which 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its biological effects involves modulation of critical signaling pathways associated with cell survival and proliferation. Interaction studies indicate that it binds effectively to target proteins, leading to biochemical changes that can inhibit tumor growth .

Case Studies

Several studies have evaluated the efficacy of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in vivo and in vitro:

  • Study on K562 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction of cellular proliferation, with an observed IC50 value of approximately 1.5 µM. This effect was attributed to the compound's ability to inhibit Bcr-Abl activity .
  • Xenograft Models : In mouse models bearing human cancer cell lines, administration of 200 mg/kg led to a tumor growth inhibition rate of 61% in HCA-7 cells, indicating substantial anticancer potential .

Comparative Analysis with Related Compounds

The structural similarities between 2-Amino-N-(o-tolyl)thiazole-5-carboxamide and other thiazole derivatives suggest varying biological activities based on modifications to the phenyl ring or thiazole structure.

Table 2: Comparison of Thiazole Derivatives

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideChloro group on phenyl ringProtein tyrosine kinase inhibition
2-Amino-N-(p-tolyl)thiazole-5-carboxamidePara-substituted tolyl groupAnticancer activity through different mechanisms
2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamideNitro group on phenyl ringPotential antibacterial properties

The unique binding affinity of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide for both Bcr-Abl and HDAC may provide synergistic therapeutic effects not observed in other derivatives .

Scientific Research Applications

Target Proteins

  • Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML), which promotes cell proliferation and survival.
  • HDAC : Enzymes involved in the regulation of gene expression through deacetylation of histones, impacting cell cycle and apoptosis.

Biochemical Pathways

The dual inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide leads to:

  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways critical for cell growth and differentiation.

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • K562 (human leukemia)
  • DU145 (prostate cancer)

These effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival .

Comparative Analysis with Related Compounds

A comparison of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideContains a chloro group on the phenyl ringProtein tyrosine kinase inhibition
2-Amino-N-(p-tolyl)thiazole-5-carboxamidePara-substituted tolyl groupAnticancer activity through different mechanisms
2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamideNitro group on the phenyl ringPotential antibacterial properties

This table illustrates how variations in substituents can influence biological activities, with 2-Amino-N-(o-tolyl)thiazole-5-carboxamide showing a distinct profile due to its dual-target mechanism .

Case Studies and Research Findings

Several studies have evaluated the efficacy of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in vitro and in vivo:

  • In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in leukemia and prostate cancer cell lines. For instance, a study demonstrated that it induced significant apoptosis in K562 cells through ROS-mediated pathways .
  • In Vivo Efficacy : Animal models have indicated that derivatives based on this thiazole scaffold can delay tumor growth and exhibit favorable pharmacokinetic profiles. For example, one study reported that a related compound significantly inhibited tumor growth in xenograft models .

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Biological Activity: o-Tolyl Group: The 2-methylphenyl group in 2-Amino-N-(o-tolyl)thiazole-5-carboxamide enhances steric and electronic interactions with kinase domains, crucial for dasatinib’s efficacy . Pyridinyl and Methoxyphenyl Groups: Compound 3k (N-(3-methoxyphenyl)-substituted) demonstrates potent antiangiogenic activity by targeting VEGF signaling pathways. The 3-methoxy group improves solubility and binding affinity compared to unsubstituted phenyl analogues . Trifluoromethyl and Chloro Groups: Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) exhibit enhanced anticancer activity, as seen in 2-phenyl-4-trifluoromethyl derivatives (48% inhibition in A-549 cells) .

Synthetic Efficiency :

  • The target compound’s synthesis achieves 86% yield in key cyclization steps, outperforming earlier methods that required protective groups (e.g., PMB) and multiple coupling steps .
  • In contrast, pyridinyl-thiazole carboxamides (e.g., 3k ) rely on classic coupling reagents like HATU, with yields varying based on amine reactivity .

Key Differentiators and Research Implications

  • Target Selectivity: The o-tolyl group in 2-Amino-N-(o-tolyl)thiazole-5-carboxamide confers specificity for Src-family kinases, whereas pyridinyl derivatives (e.g., 3k) target angiogenesis pathways .
  • Synthetic Scalability : The target compound’s one-pot synthesis reduces costs and steps compared to analogues requiring protective groups .
  • Therapeutic Versatility: While the target compound is primarily a kinase inhibitor precursor, structurally related compounds (e.g., 3k) show promise in non-oncological applications like antiangiogenesis .

Preparation Methods

Preparation of Key Intermediates

2.1 Alpha-Chloroacetoacetamides

  • Synthesized by chlorination of acetoacetamides using sulfuryl chloride.
  • Acetoacetamides themselves are prepared from ethyl acetoacetate or diketene reacting with primary or secondary amines.
  • This chlorination step introduces the alpha-chloro substituent essential for subsequent cyclization.

2.2 Thiourea Derivatives

  • Commercially available thiourea can be used for unsubstituted derivatives.
  • For N-substituted derivatives such as N-(o-tolyl)thiourea, synthesis involves standard methods of thiourea substitution.
  • These derivatives react with alpha-halo acetoacetamides to yield the corresponding substituted thiazole.

Cyclization Reaction to Form 2-Amino-N-(o-tolyl)thiazole-5-carboxamide

The core synthetic step is the cyclization of alpha-chloroacetoacetamide with N-(o-tolyl)thiourea. Two main methods have been documented:

Method Reaction Conditions Solvent Reaction Time Yield Notes
Method A Mix alpha-chloroacetoacetamide, N-(o-tolyl)thiourea, and sulfuryl chloride; heat briefly Benzene or Toluene Short heating period (minutes) High (up to 90%) One-pot reaction; produces hydrochloride salt; requires basification to isolate product
Method B Stir alpha-chloroacetoacetamide and N-(o-tolyl)thiourea in water at 80-90°C until dissolution Water ~1 hour High (up to 90%) After reaction, basify with ammonium hydroxide to precipitate product
  • After the reaction, the hydrochloride salt of the thiazole is dissolved in warm water and basified with ammonium hydroxide to liberate the free base.
  • The product is then filtered, washed, and dried.
  • Recrystallization is typically performed from ethanol to improve purity.

Detailed Reaction Example

Synthesis of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide

  • Starting materials: Alpha-chloroacetoacetanilide (bearing o-tolyl substituent) and N-(o-tolyl)thiourea.
  • Procedure: The alpha-chloroacetoacetanilide (e.g., 63.5 g) and N-(o-tolyl)thiourea (e.g., 27 g) are refluxed in 95% ethanol (volume adjusted accordingly) for approximately 2.5 hours.
  • Observation: Solids dissolve initially, followed by precipitation of the hydrochloride salt of the product.
  • Isolation: The mixture is cooled, and the precipitate is filtered off.
  • Purification: The hydrochloride is dissolved in warm dilute hydrochloric acid, filtered, then basified with ammonium hydroxide to precipitate the free base.
  • Yield: Approximately 75%, with melting point in the range of 138-140.5 °C.
  • Final purification: Washing with ethanol-water mixtures and drying.

Reaction Mechanism Insights

  • The alpha-chloroacetoacetamide acts as an electrophile at the alpha position due to the halogen substituent.
  • The thiourea derivative provides the nucleophilic sulfur and nitrogen atoms.
  • Nucleophilic attack by the thiourea sulfur on the alpha-chloro carbon initiates cyclization.
  • Subsequent ring closure and rearrangement yield the thiazole ring with the amino substituent at position 2.
  • The carboxamide group remains intact from the acetoacetamide precursor.

Comparative Data Table of Representative Syntheses

Compound Variant Alpha-Halo Precursor Thiourea Derivative Solvent Temp (°C) Time Yield (%) Melting Point (°C) Notes
2-Amino-4-methylthiazole-5-carboxanilide Alpha-chloroacetoacetanilide Thiourea Water 80-90 1 hr 90 220-223 High purity after recrystallization
2-Methylamino-4-methylthiazole-5-carboxanilide Alpha-chloroacetoacetanilide Methylthiourea Ethanol Reflux 2.5 hrs 75 138-140.5 Typical for N-substituted thioureas
2-Amino-N-(o-tolyl)thiazole-5-carboxamide Alpha-chloroacetoacetanilide (o-tolyl) N-(o-tolyl)thiourea Ethanol/Water Reflux/80-90 1-2.5 hrs 75-90 ~138-140 Efficient cyclization with aromatic substitution

Advantages and Considerations

  • Advantages:

    • Use of commercially available or easily synthesized intermediates.
    • One-pot or simplified two-step procedures reduce operational complexity.
    • Moderate reaction temperatures and common solvents (water, ethanol, benzene/toluene).
    • High yields and good purity achievable with standard purification.
  • Considerations:

    • Handling of sulfuryl chloride requires caution due to its reactivity.
    • Reaction conditions must be optimized to avoid decomposition or side reactions.
    • Aromatic substitution (e.g., o-tolyl) may affect solubility and crystallization behavior.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic coupling of 2-aminothiazole derivatives with o-tolyl isocyanate. Key steps include sulfur-directed ortho-lithiation of 2-chlorothiazole followed by coupling with the isocyanate under anhydrous conditions . Solvent choice (e.g., THF) and base selection (e.g., NaO-tBu) critically impact reaction efficiency. For example, NaH-mediated coupling in THF at 10–20°C achieves yields >85% with purity >98% (GC) . Post-synthesis purification via recrystallization (ethanol/water) is recommended to remove unreacted intermediates.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselectivity of the carboxamide bond, while IR spectroscopy validates NH and C=O stretching frequencies . High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) ensure molecular weight and composition accuracy . Purity assessment via HPLC with UV detection (λ = 254 nm) is critical, especially for biological testing .

Q. What safety protocols are recommended for handling 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in laboratory settings?

  • Methodological Answer : The compound is a skin and eye irritant (H315, H319). Handling requires PPE (gloves, goggles) and fume hood use . Storage at <15°C in airtight containers prevents degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can molecular docking and dynamic simulations elucidate the compound’s mechanism in targeting kinases or HDACs?

  • Methodological Answer : Computational studies using Schrödinger Suite or AutoDock Vina can model interactions with Bcr-Abl or HDAC1. For example, the thiazole core forms hydrogen bonds with HDAC1’s catalytic zinc ion, while the o-tolyl group occupies hydrophobic pockets . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns assess binding stability under physiological conditions . Solvent models (e.g., TIP3P) and force fields (AMBER) refine energy minimization .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. antimicrobial effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. For antiproliferative activity (e.g., K562 leukemia cells), use 72-hour MTT assays at pH 7.4 with 10% FBS . For antimicrobial testing, adjust pH to 6.5–7.0 to mimic bacterial microenvironments and avoid false negatives . Cross-validate results with orthogonal assays (e.g., colony-forming unit counts vs. fluorescence-based viability) .

Q. How does the compound’s carboxamide group influence its reactivity in derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer : The carboxamide’s NH₂ group enables regioselective alkylation or acylation. For example, EDCI-mediated coupling with piperazine derivatives introduces basic side chains, enhancing solubility and kinase affinity . Hydrolysis under acidic conditions (HCl/EtOH, reflux) converts the carboxamide to a carboxylic acid for metal coordination studies . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What computational and experimental approaches validate the compound’s stability in biological matrices (e.g., plasma)?

  • Methodological Answer : Perform in vitro stability assays by incubating the compound in human plasma (37°C, 24 h) and quantifying degradation via LC-MS/MS . Computational tools like ADMET Predictor estimate metabolic liabilities (e.g., cytochrome P450 interactions) . For in vivo studies, use radiolabeled analogs (¹⁴C-carboxamide) to track biodistribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-N-(o-tolyl)thiazole-5-carboxamide
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